4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid
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Overview
Description
4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid is a chemical compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol . This compound is notable for its unique structure, which includes a thiazole ring substituted with a morpholine group and a carboxylic acid group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid typically involves the reaction of appropriate thiazole derivatives with morpholine under controlled conditions. One common method involves the use of thiazole-5-carboxylic acid derivatives, which are reacted with morpholine in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or alcohols, leading to the formation of substituted thiazole derivatives. Major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of functionalized thiazole compounds .
Scientific Research Applications
4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology, it is used in the study of enzyme mechanisms and as a probe for investigating biological pathways. In medicine, derivatives of this compound have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases . Additionally, it is used in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring is known to interact with various biological macromolecules, modulating their activity and leading to specific biological effects . The morpholine group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as 2-Mercapto-4-methyl-5-thiazoleacetic acid and 4-Methylthiazole-5-carboxylic acid . While these compounds share a common thiazole core, they differ in their substituents, which confer distinct chemical and biological properties. For example, 2-Mercapto-4-methyl-5-thiazoleacetic acid has a mercapto group that imparts unique reactivity, making it useful in the synthesis of metal complexes . In contrast, 4-Methylthiazole-5-carboxylic acid lacks the morpholine group, resulting in different solubility and bioavailability profiles . The presence of the morpholine group in this compound makes it particularly suitable for applications requiring enhanced solubility and bioavailability.
Properties
IUPAC Name |
4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-6-7(8(12)13)15-9(10-6)11-2-4-14-5-3-11/h2-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJJRJBRRJIZBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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